molecular formula C16H20FNO2 B8169963 tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate

tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate

Cat. No.: B8169963
M. Wt: 277.33 g/mol
InChI Key: OVUOHEQDZQLESL-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate: is an organic compound with the molecular formula C14H16FNO2 It is a derivative of carbamate, featuring a tert-butyl group, an ethyl group, and a 4-ethynyl-3-fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethynyl-3-fluorobenzylamine.

    Carbamate Formation: The amine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

    Ethylation: The final step involves the ethylation of the carbamate using ethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted benzyl carbamates.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluorobenzyl moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (4-fluorobenzyl)carbamate
  • Ethyl (4-ethynyl-3-fluorobenzyl)carbamate

Uniqueness: tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate is unique due to the presence of both ethynyl and fluorobenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-ethyl-N-[(4-ethynyl-3-fluorophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-6-13-9-8-12(10-14(13)17)11-18(7-2)15(19)20-16(3,4)5/h1,8-10H,7,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOHEQDZQLESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)C#C)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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